2-bromo-4-methyl-N-[(2-nitrophenyl)methyl]aniline
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Overview
Description
2-Bromo-4-methyl-N-[(2-nitrophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methyl group, and a nitrophenylmethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-methyl-N-[(2-nitrophenyl)methyl]aniline typically involves multi-step organic reactions. One common method includes the bromination of 4-methylaniline followed by a nucleophilic substitution reaction with 2-nitrobenzyl chloride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: 2-bromo-4-formyl-N-[(2-nitrophenyl)methyl]aniline or 2-bromo-4-carboxy-N-[(2-nitrophenyl)methyl]aniline.
Reduction: 2-bromo-4-methyl-N-[(2-aminophenyl)methyl]aniline.
Substitution: 2-azido-4-methyl-N-[(2-nitrophenyl)methyl]aniline or 2-thio-4-methyl-N-[(2-nitrophenyl)methyl]aniline.
Scientific Research Applications
2-Bromo-4-methyl-N-[(2-nitrophenyl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-N-[(2-nitrophenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the methyl and nitrophenylmethyl groups.
2-Bromo-6-methyl-4-nitroaniline: Similar structure but with a different substitution pattern on the aromatic ring.
2-Bromo-4-nitrophenol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 2-Bromo-4-methyl-N-[(2-nitrophenyl)methyl]aniline is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-4-methyl-N-[(2-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-6-7-13(12(15)8-10)16-9-11-4-2-3-5-14(11)17(18)19/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAFQOSKUZCFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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